molecular formula C6H11ClO3S B13157192 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride

3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride

Cat. No.: B13157192
M. Wt: 198.67 g/mol
InChI Key: GDRLIOIVQFBOAR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride (CAS 1306604-36-3) is a chemical building block with the molecular formula C6H11ClO3S and a molecular weight of 198.67 . It is a versatile synthetic intermediate, primarily valued in agricultural chemistry for the development of novel sulfonamide-based fungicides . Researchers utilize this electrophilic sulfonyl chloride in amidation reactions with various amines to create targeted sulfonamide derivatives . This compound is a key intermediate in the synthesis of novel pinacolone-sulfonamide derivatives that exhibit excellent in vitro and in vivo antifungal activity against Botrytis cinerea, a widespread and economically significant plant pathogen . Studies have shown that derivatives synthesized from this core structure can provide superior control efficacy on crops like tomatoes and strawberries compared to existing lead compounds, making it a valuable tool for discovering new modes of action to combat fungicide resistance . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

3,3-dimethyl-4-oxobutane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(2,5-8)3-4-11(7,9)10/h5H,3-4H2,1-2H3

InChI Key

GDRLIOIVQFBOAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride typically involves the reaction of 3,3-Dimethyl-4-oxobutan-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to control the exothermic nature of the reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC, to confirm its purity and specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethyl-4-oxobutane-1-sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product, such as a sulfonamide or sulfonate ester. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Below is a detailed comparison based on molecular structure, reactivity, and physicochemical properties.

Structural Analogues of Sulfonyl Chlorides

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride C₆H₁₁ClO₃S 198.67 Sulfonyl chloride, ketone High (electrophilic SO₂Cl, EWG-enhanced)
Methanesulfonyl chloride CH₃ClO₂S 114.56 Sulfonyl chloride Moderate (aliphatic, linear)
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 Sulfonyl chloride, aromatic ring Lower (resonance-stabilized)
4-Oxopentane-1-sulfonyl chloride C₅H₉ClO₃S 184.64 Sulfonyl chloride, ketone High (similar to target compound)
Key Observations:

Reactivity: The ketone group in this compound enhances electrophilicity at the sulfonyl chloride site due to electron-withdrawing effects, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-ketone analogues like methanesulfonyl chloride . Steric hindrance from the branched methyl groups may slow reactions requiring access to the SO₂Cl group, contrasting with linear analogues like 4-oxopentane-1-sulfonyl chloride.

Solubility: The polar ketone group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aliphatic sulfonyl chlorides. However, aromatic derivatives like p-toluenesulfonyl chloride exhibit higher solubility in non-polar solvents due to their hydrophobic benzene rings.

Thermal Stability :

  • Branched aliphatic sulfonyl chlorides generally exhibit lower thermal stability than aromatic variants. The ketone moiety may further destabilize the compound via intramolecular interactions, though specific data is lacking .

Comparison with Sulfur-Containing Derivatives

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a sulfanyl (-S-) derivative. Unlike sulfonyl chlorides, sulfanyl groups are less electrophilic and participate in radical or oxidation reactions rather than direct substitutions. This highlights the unique role of the -SO₂Cl group in this compound for sulfonamide or sulfonate synthesis .

Biological Activity

3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has attracted attention in various fields of biological research due to its potential applications in medicinal chemistry and agriculture. This article explores its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₆H₁₃ClO₂S
  • Molecular Weight : 194.69 g/mol
  • Functional Groups : Sulfonyl chloride, ketone

This compound is characterized by the presence of a sulfonyl group (-SO₂Cl) attached to a ketone structure, which is crucial for its biological activity.

The biological activity of sulfonyl chlorides often involves their ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit various biological pathways, including enzyme functions and cellular signaling processes. The specific mechanism of action for this compound has not been fully elucidated but is believed to involve the inhibition of key enzymes in metabolic pathways.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of compounds related to this compound. For instance, a series of novel sulfonamide derivatives were tested against several fungal pathogens. The results indicated significant inhibition rates against Botrytis cinerea, with some compounds achieving up to 93.35% inhibition at a concentration of 50 mg/L (see Table 1) .

CompoundInhibition Rate (%) against Botrytis cinerea
P-2393.35
P-3086.44
P-442.55

Anticancer Activity

The potential anticancer activity of sulfonyl chlorides has also been explored. In vitro studies have shown that modifications in the structure of sulfonyl compounds can lead to enhanced binding affinities to cancer-related proteins such as Bcl-2 and Bcl-xL, which are critical for cell survival in cancer cells . For example, a compound structurally similar to this compound exhibited an IC50 value of 38 nM in inhibiting cell growth in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of sulfonyl compounds. Modifications at specific positions on the core structure can significantly influence their efficacy:

  • Substituents : The presence of electronegative groups (e.g., Cl) enhances antiproliferative activities.
  • Chain Length : Variations in carbon chain length attached to the sulfonyl group can affect solubility and bioavailability.
  • Functional Groups : The introduction of different functional groups can modulate enzyme inhibition profiles.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition of Fungal Pathogens : A study demonstrated that certain derivatives exhibited high antifungal activity against Fusarium graminearum and Sclerotinia sclerotiorum, indicating broad-spectrum antifungal potential .
  • Anticancer Screening : Compounds with modifications similar to those found in this compound were screened for their ability to inhibit cell growth in various cancer cell lines, showing promising results that warrant further investigation .

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